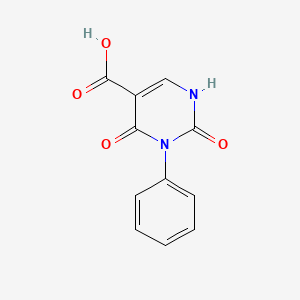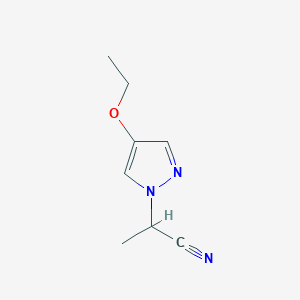
2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile, involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . These methods have been successfully used to synthesize and verify the structures of hydrazine-coupled pyrazoles .Molecular Structure Analysis
The molecular structure of 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile can be analyzed using various techniques. For instance, the structure of pyrazole derivatives has been verified using elemental microanalysis, FTIR, and 1H NMR techniques .Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Chemical Analysis
2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile and related compounds have been characterized using quantum chemical methods and vibrational spectral techniques. The study of these molecules includes FT-IR and FT-Raman spectroscopy, providing insight into their molecular structure and properties. Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Viji et al., 2020).
Antimicrobial Activity
These compounds have been investigated for their antimicrobial properties. Studies show that they exhibit significant antifungal and antibacterial effects, making them potential candidates for developing new antimicrobial agents (Viji et al., 2020).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the biological activity of these compounds. These studies help in identifying the potential interaction of the molecules with various proteins, providing insights into their mode of action at a molecular level (Viji et al., 2020).
Synthesis of Derivatives
Research has been focused on the synthesis of various derivatives of 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile. These studies have led to the creation of a range of compounds, including bipyrazoles and pyrazolylpyrimidines, expanding the scope of applications in different scientific fields (Dawood et al., 2004).
Catalysis and Synthesis
These compounds have been used in catalysis, demonstrating their effectiveness in facilitating various chemical reactions. Their role in synthesis processes highlights their potential in organic and medicinal chemistry applications (Zhang et al., 2016).
Cytotoxic Activity
Some derivatives of 2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile have been evaluated for their cytotoxic properties against various tumor cell lines. This research is significant for the development of new anticancer therapies (Kodadi et al., 2007).
Propiedades
IUPAC Name |
2-(4-ethoxypyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-12-8-5-10-11(6-8)7(2)4-9/h5-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSYNCHINCOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)C(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxy-1H-pyrazol-1-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



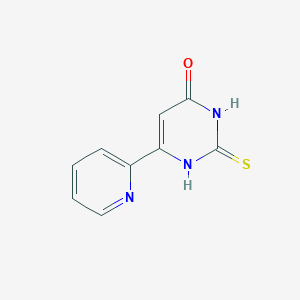
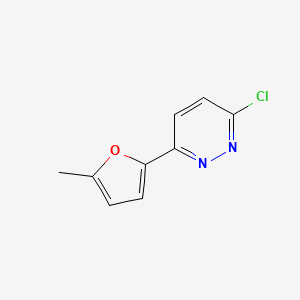

![4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415399.png)
![5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1415400.png)
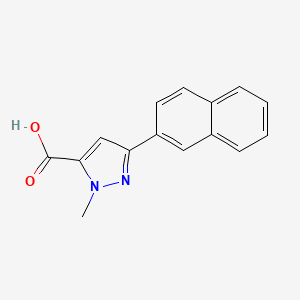
![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)
![2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1415406.png)

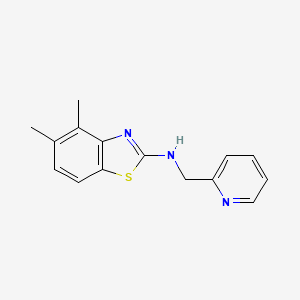
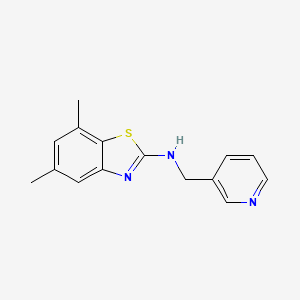
![((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid](/img/structure/B1415412.png)

